2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol
Description
Properties
IUPAC Name |
2-(1-benzylpyrazol-4-yl)oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-6-7-16-12-8-13-14(10-12)9-11-4-2-1-3-5-11/h1-5,8,10,15H,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECADCPBENTMQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol generally follows these key steps:
- Formation of the pyrazole core via condensation of hydrazine derivatives with β-ketoesters or related substrates.
- Selective N-benzylation of the pyrazole nitrogen.
- Introduction of the 2-hydroxyethyl ether substituent at the 4-position of the pyrazole ring by nucleophilic substitution or alkylation.
Preparation of the Pyrazole Core
Pyrazole synthesis typically involves the condensation of phenylhydrazine or substituted hydrazines with β-ketoesters or 1,3-dicarbonyl compounds in acidic conditions such as acetic acid. For example, phenylhydrazine reacts with 1-(4-hydroxyphenyl) ethanone under reflux in acetic acid to yield 1-phenyl-1H-pyrazole derivatives in good yield.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Condensation | Phenylhydrazine + β-ketoester in acetic acid, reflux | Formation of substituted pyrazole ring |
| Cyclization | Vilsmeier-Haack reagent (DMF + POCl3) | Pyrazole-4-carbaldehyde derivatives |
This method provides a robust and scalable route to the pyrazole nucleus, which is essential for further functionalization.
N-Benzylation of Pyrazole
N-Benzylation is achieved by alkylating the pyrazole nitrogen with benzyl halides (e.g., benzyl bromide) in the presence of a base such as potassium carbonate or sodium hydride. This reaction is typically carried out at room temperature or slightly elevated temperatures in polar aprotic solvents like dimethylformamide or alcohols.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Alkylation | Pyrazole + benzyl bromide + K2CO3, RT or mild heating | Selective N1-benzylation |
| Solvent | DMF, water, or C1-C4 alcohols | Polar solvents facilitate reaction |
This step is critical for obtaining the 1-benzyl substitution on the pyrazole nitrogen, which influences biological activity and solubility.
Representative Synthetic Procedure
A typical preparation sequence based on literature can be summarized as follows:
Synthesis of 1-benzyl-1H-pyrazole-4-ol
- Pyrazole is reacted with benzyl bromide in the presence of potassium carbonate in DMF at room temperature for several hours to yield 1-benzyl-1H-pyrazole-4-ol.
Etherification to this compound
- The 1-benzyl-1H-pyrazole-4-ol is treated with 2-bromoethanol or ethylene oxide and a base (e.g., sodium hydroxide) in an appropriate solvent (e.g., ethanol or DMF) at room temperature to form the target compound.
-
- The crude product is extracted, washed, dried, and purified by silica gel chromatography using hexane/ethyl acetate mixtures.
Comparative Data Table of Preparation Methods
Research Findings and Optimization Notes
- Microwave irradiation has been shown to significantly improve reaction rates and yields in pyrazole derivative synthesis, including alkylation and condensation reactions, compared to conventional heating.
- The choice of base and solvent critically affects the selectivity and yield of N-benzylation and etherification steps; potassium carbonate and DMF or ethanol are preferred.
- Reaction temperatures are generally mild (room temperature to 50°C) to avoid decomposition or side reactions.
- Purification by column chromatography using hexane/ethyl acetate mixtures is effective in isolating pure this compound.
- Industrially scalable processes emphasize environmentally friendly solvents and catalysts, with some patents highlighting platinum-based catalytic hydrogenation for related pyrazole derivatives.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The benzyl group or the pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Benzylpyrazole-4-carboxylic acid or benzylpyrazole-4-aldehyde.
Reduction: Benzylpyrazole-4-ethane.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The benzyl group in the target compound increases hydrophobicity compared to methyl analogs, likely enhancing blood-brain barrier penetration .
- Solubility: The hydroxyl group in ethanol derivatives (e.g., 2-(1-methyl-1H-pyrazol-4-yl)ethanol) improves aqueous solubility relative to ester or acid derivatives like (1-Benzyl-1H-pyrazol-4-yloxy)-acetic acid .
- Reactivity : Compounds with acetic acid or benzisoxazole moieties exhibit distinct reactivity profiles, such as chelation (carboxylic acids) or cyclization (benzisoxazoles) .
Biological Activity
2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol is a synthetic compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, examining its mechanisms of action, efficacy in various biological assays, and potential applications in medicine.
Chemical Structure and Properties
The molecular structure of this compound includes a benzyl group attached to a pyrazole ring and an alcohol functional group. This unique configuration may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's pyrazole ring facilitates binding to various molecular targets, leading to modulation of their activity. The presence of the benzyl substituent enhances its binding affinity, potentially increasing its effectiveness in biological systems.
Antimicrobial Activity
Research indicates that compounds containing pyrazole rings exhibit significant antimicrobial properties. For instance, studies have shown that this compound displays effectiveness against various bacterial strains. In vitro assays have demonstrated its capability to inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi .
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in various cell lines, suggesting potential therapeutic applications in inflammatory diseases. The mechanism involves modulation of signaling pathways associated with inflammation, including NF-kB and MAPK pathways .
Anticancer Potential
Preliminary studies suggest that this compound may exhibit cytotoxicity against certain cancer cell lines. For example, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing promising results in reducing cell viability at micromolar concentrations .
Case Studies
Several case studies illustrate the compound's biological activity:
- Antimicrobial Efficacy : A study conducted by researchers at Osmania University assessed the antibacterial activity of various pyrazole derivatives, including this compound. The results indicated significant inhibition against E. coli and S. aureus, highlighting its potential as a therapeutic agent for bacterial infections .
- Anti-inflammatory Action : In a controlled experiment involving LPS-stimulated macrophages, treatment with this compound resulted in a marked decrease in TNF-alpha production, supporting its role as an anti-inflammatory agent .
- Cytotoxicity Studies : In vitro assays performed on A549 lung cancer cells revealed that treatment with the compound led to a dose-dependent decrease in cell proliferation, suggesting potential use in cancer therapy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol, and how can reaction conditions influence yield?
- Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, pyrazole derivatives are often synthesized via refluxing in ethanol with hydrazine hydrate and a base (e.g., KOH), followed by acidification and crystallization . Monitoring via TLC ensures reaction completion. Ethanol is preferred for its polarity and ability to dissolve intermediates, but solvent choice (e.g., glacial acetic acid in other pyrazole syntheses) may alter reaction kinetics or byproduct formation .
- Critical Parameters : Reaction time (4–16 hours), temperature (reflux vs. ambient), and stoichiometry of reagents (e.g., hydrazine equivalents) significantly affect yield. For instance, prolonged heating in improved crystallinity but risked decomposition.
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- 1H NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm for benzyl groups), pyrazole protons (δ 6.3–6.6 ppm), and the ethanol -CH₂-O- moiety (δ 3.6–4.0 ppm) .
- Mass Spectrometry : Molecular ion peaks ([M+H]+) confirm molecular weight, while fragmentation patterns verify substituent positions .
- IR Spectroscopy : O-H stretches (~3200–3500 cm⁻¹) and C-O-C ether linkages (~1100–1250 cm⁻¹) are diagnostic .
Q. What solvents and crystallization methods are optimal for purifying this compound?
- Ethanol is widely used for recrystallization due to its moderate polarity, which balances solubility of pyrazole derivatives and impurities . For hygroscopic intermediates, mixed solvents (e.g., DMF-EtOH 1:1) improve crystal formation .
Advanced Research Questions
Q. How can contradictory spectroscopic data between batches be systematically resolved?
- Root-Cause Analysis :
- Byproduct Identification : Use HPLC-MS to detect side products from incomplete substitution (e.g., residual benzyl halides) or oxidation of the ethanol moiety .
- Crystallographic Validation : Single-crystal X-ray diffraction (via SHELXL) resolves ambiguities in stereochemistry or hydrogen-bonding networks that may skew NMR interpretations .
- Case Study : In , minor shifts in δ values for ethylene protons (<0.1 ppm) were traced to residual solvent (CDCl₃ vs. DMSO-d₆).
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?
- Experimental Design :
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. The ether linkage may hydrolyze under acidic conditions (pH <3), requiring buffered formulations .
- Protective Group Chemistry : Introducing temporary protecting groups (e.g., acetyl for -OH) during synthesis can enhance intermediate stability .
Q. How can computational modeling predict interactions of this compound with biological targets (e.g., enzymes)?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to simulate binding to pyrazole-recognizing proteins (e.g., kinases). The benzyl and ethoxy groups likely occupy hydrophobic pockets, while the hydroxyl may form hydrogen bonds .
- MD Simulations : Assess conformational flexibility of the ethanol moiety in aqueous vs. lipid environments to predict membrane permeability .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Process Considerations :
- Catalyst Selection : Asymmetric catalysis (e.g., chiral palladium complexes) may mitigate racemization during benzyl-group introduction .
- Flow Chemistry : Continuous reactors minimize batch-to-batch variability in exothermic steps (e.g., hydrazine addition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
